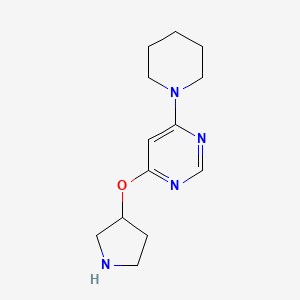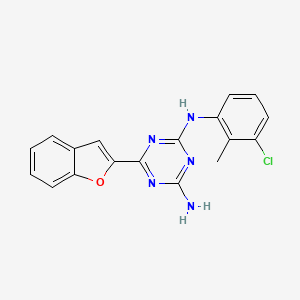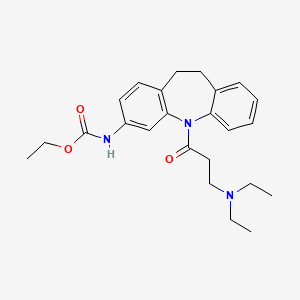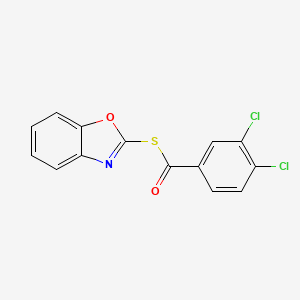![molecular formula C29H31N3O3 B11186235 1-[(furan-2-ylmethyl)(1H-indol-3-ylacetyl)amino]-N-(3-methylphenyl)cyclohexanecarboxamide](/img/structure/B11186235.png)
1-[(furan-2-ylmethyl)(1H-indol-3-ylacetyl)amino]-N-(3-methylphenyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{N-[(FURAN-2-YL)METHYL]-2-(1H-INDOL-3-YL)ACETAMIDO}-N-(3-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that features a combination of furan, indole, and cyclohexane moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{N-[(FURAN-2-YL)METHYL]-2-(1H-INDOL-3-YL)ACETAMIDO}-N-(3-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE typically involves multi-step organic reactionsThe final step involves the coupling of the cyclohexane carboxamide group under specific reaction conditions, often using catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can improve yield and reduce production time. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-{N-[(FURAN-2-YL)METHYL]-2-(1H-INDOL-3-YL)ACETAMIDO}-N-(3-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan and indole moieties can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the indole and furan rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the indole moiety can yield indoline derivatives .
Scientific Research Applications
1-{N-[(FURAN-2-YL)METHYL]-2-(1H-INDOL-3-YL)ACETAMIDO}-N-(3-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 1-{N-[(FURAN-2-YL)METHYL]-2-(1H-INDOL-3-YL)ACETAMIDO}-N-(3-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors, potentially modulating biological pathways. The furan ring may also contribute to the compound’s activity by interacting with different enzymes and proteins .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Shares the furan and indole moieties but lacks the cyclohexane carboxamide group.
1-(1H-indol-3-yl)-2-(furan-2-yl)ethanone: Contains both indole and furan rings but differs in the overall structure and functional groups
Properties
Molecular Formula |
C29H31N3O3 |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
1-[furan-2-ylmethyl-[2-(1H-indol-3-yl)acetyl]amino]-N-(3-methylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C29H31N3O3/c1-21-9-7-10-23(17-21)31-28(34)29(14-5-2-6-15-29)32(20-24-11-8-16-35-24)27(33)18-22-19-30-26-13-4-3-12-25(22)26/h3-4,7-13,16-17,19,30H,2,5-6,14-15,18,20H2,1H3,(H,31,34) |
InChI Key |
MKFGKTZJLOLLAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2(CCCCC2)N(CC3=CC=CO3)C(=O)CC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11186160.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B11186170.png)

![2-(1-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B11186183.png)
![2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B11186185.png)
![(3,4-dimethoxyphenyl)(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11186190.png)
![N-(3,5-dimethoxyphenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide](/img/structure/B11186197.png)
![2H-Pyrido[2,1-b]quinazolin-6-one, 1,3,4,6-tetrahydro](/img/structure/B11186201.png)
![6-methyl-5-(3-methylbutyl)-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B11186211.png)

![9-(4-ethylphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11186228.png)
![(5E)-3-ethyl-5-[(4-phenylpiperazin-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11186231.png)
